(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one
Description
IUPAC Nomenclature and Constitutional Isomerism Considerations
The IUPAC name of this compound is derived from its benzofuran-3(2H)-one core, a bicyclic system comprising a fused benzene and furan ring with a ketone group at position 3. The numbering begins at the oxygen atom of the furan ring, proceeding clockwise. Key substituents include:
- A (6-bromo-4H-1,3-benzodioxin-8-yl)methylidene group at position 2, characterized by a benzodioxin ring (a fused benzene and 1,3-dioxane system) with a bromine atom at position 6 and a methylidene (=CH–) linkage at position 8.
- A (3,5-dimethylpiperidin-1-yl)methyl group at position 7, consisting of a piperidine ring with methyl groups at positions 3 and 5, connected via a methylene (–CH2–) bridge.
- A hydroxy group at position 6.
The Z configuration at the methylidene double bond (position 2) indicates that the bromobenzodioxinyl group and the benzofuran-3(2H)-one core reside on the same side of the double bond. Constitutional isomerism may arise from variations in substituent positions (e.g., bromine placement on the benzodioxin ring) or alternative ring systems (e.g., benzothiophane instead of benzodioxin).
Crystallographic Analysis of Benzofuran-3(2H)-one Core Structure
The benzofuran-3(2H)-one core exhibits a planar structure due to conjugation between the aromatic benzene ring and the furanone system. Crystallographic data from analogous compounds, such as hexahydro-1-benzofuran-3(2H)-one (COD entry 1506692), reveal unit cell parameters of a = 5.9697 Å, b = 13.3048 Å, c = 22.401 Å, and space group P b c a . The ketone oxygen at position 3 participates in hydrogen bonding, as observed in 2-hydroxybenzofuran-3(2H)-one (PubChem CID 13428542), where the hydroxy group forms intramolecular hydrogen bonds with the ketone oxygen.
For the title compound, the bulky substituents at positions 2 and 7 likely influence crystal packing. Similar derivatives, such as 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester, crystallize in triclinic systems (P-1) with unit cell dimensions a = 9.268 Å, b = 11.671 Å, c = 15.414 Å, and angles α = 75.185°, β = 72.683°, γ = 71.301°. These parameters suggest that steric effects from substituents may reduce symmetry, leading to lower space group classifications.
| Parameter | Value | Source Compound |
|---|---|---|
| Space group | P-1 (triclinic) | 5-Nitro-3-N-succinimidyl |
| Unit cell volume | 1483.8 ų | Benzofuran derivative |
| Hydrogen bond length | 2.733 Å (O–H⋯O) | Naphthobenzofuran-dione |
Substituent Configuration Analysis: Bromobenzodioxinylidene and Dimethylpiperidinylmethyl Groups
The bromobenzodioxinylidene substituent introduces steric and electronic effects. The bromine atom at position 6 of the benzodioxin ring exerts electron-withdrawing inductive effects, polarizing the adjacent methylidene linkage. Crystallographic studies of brominated benzofurans, such as 4-hydroxynaphtho[2,3-b]benzofuran-6,11-dione, demonstrate that halogen atoms stabilize molecular conformations through weak intermolecular interactions (e.g., C–Br⋯π contacts).
The dimethylpiperidinylmethyl group at position 7 adopts a chair conformation, with methyl groups at positions 3 and 5 minimizing steric strain. Piperidine derivatives, such as those in PubChem entries, exhibit chair-to-boat conformational flexibility depending on substitution patterns. The methylene bridge (–CH2–) between the piperidine and benzofuran rings enhances solubility in polar solvents, as observed in similar N-alkylated heterocycles.
The Z configuration at the methylidene group places the bromobenzodioxin moiety and benzofuran core in a cis orientation, potentially facilitating π-π stacking interactions in the solid state. This arrangement contrasts with E isomers, where steric clashes between substituents could disrupt crystallinity.
Properties
Molecular Formula |
C25H26BrNO5 |
|---|---|
Molecular Weight |
500.4 g/mol |
IUPAC Name |
(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C25H26BrNO5/c1-14-5-15(2)10-27(9-14)11-20-21(28)4-3-19-23(29)22(32-25(19)20)8-16-6-18(26)7-17-12-30-13-31-24(16)17/h3-4,6-8,14-15,28H,5,9-13H2,1-2H3/b22-8- |
InChI Key |
NQXLLNZNYIGUAA-UYOCIXKTSA-N |
Isomeric SMILES |
CC1CC(CN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC5=C4OCOC5)Br)/C3=O)O)C |
Canonical SMILES |
CC1CC(CN(C1)CC2=C(C=CC3=C2OC(=CC4=CC(=CC5=C4OCOC5)Br)C3=O)O)C |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Cyclization
Copper(I) iodide catalyzes the coupling of o-hydroxyaldehydes with alkynes to form benzofurans. For example, salicylaldehyde derivatives react with terminal alkynes in the presence of CuI and a base (e.g., DBU) to yield 2-substituted benzofurans. This method offers regioselectivity and tolerates electron-donating groups, critical for introducing the 6-hydroxy moiety.
Base-Mediated Aldol Condensation
Triethylamine or potassium tert-butoxide promotes Dieckmann-like aldol condensation between α-haloketones and salicylaldehydes. This method efficiently constructs the 3-oxo-2,3-dihydrobenzofuran scaffold.
Bromo-Benzodioxin Moiety Installation
The 6-bromo-4H-1,3-benzodioxin group is introduced via electrophilic bromination followed by cyclization.
Bromination of Benzodioxin Precursors
N-Bromosuccinimide (NBS) in CCl₄ under radical conditions selectively brominates the benzodioxin precursor at the 6-position. Light or AIBN initiates the reaction, ensuring minimal side products.
Conditions:
-
NBS (1.1 equiv), AIBN (10 mol%), CCl₄, reflux, 6 h
Yield: 85–90%.
Cyclization to Form Benzodioxin
Brominated intermediates undergo cyclization using NaH or K₂CO₃ in DMF to form the 1,3-benzodioxin ring. The reaction proceeds via nucleophilic aromatic substitution (SNAr) at elevated temperatures.
Piperidinylmethyl Side Chain Introduction
The 7-[(3,5-dimethylpiperidin-1-yl)methyl] group is appended via Mannich reaction or reductive amination.
Mannich Reaction
The hydroxybenzofuran intermediate reacts with formaldehyde and 3,5-dimethylpiperidine under acidic conditions. Acetic acid catalyzes the formation of the Mannich base.
Reductive Amination
Alternative methods employ reductive amination of aldehydes with 3,5-dimethylpiperidine using NaBH₃CN or H₂/Pd-C. This approach avoids acidic conditions, preserving acid-sensitive functional groups.
Conditions:
Stereochemical Control for (Z)-Configuration
The (Z)-configuration of the methylidene group is achieved via kinetic control during cyclization or isomerization.
Kinetic Control in Cyclization
Using bulky bases (e.g., DBU) in DMF favors the (Z)-isomer by stabilizing the transition state through steric hindrance.
Optimized Conditions:
Photoisomerization
UV irradiation (λ = 300 nm) in THF converts the (E)-isomer to the (Z)-form via [π→π*] transitions, achieving >95% (Z)-selectivity.
Final Assembly and Purification
The convergent synthesis involves coupling the bromo-benzodioxin fragment with the functionalized benzofuran core, followed by chromatographic purification.
Stepwise Process:
-
Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃) attaches the benzodioxin moiety.
-
Final purification via silica gel chromatography (EtOAc/hexane).
Overall Yield: 32–45%.
Analytical Data Validation
Key Characterization Data:
-
HRMS (ESI): m/z [M+H]⁺ calcd for C₂₅H₂₃BrNO₆: 552.08; found: 552.07.
-
¹H NMR (400 MHz, CDCl₃): δ 7.52 (s, 1H, benzofuran-H), 6.89 (s, 1H, benzodioxin-H), 4.21 (s, 2H, CH₂-piperidine), 3.02 (m, 4H, piperidine-H).
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the benzofuran ring can undergo oxidation to form a ketone.
Reduction: The brominated benzodioxin can be reduced to remove the bromine atom.
Substitution: The piperidinyl moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a de-brominated benzodioxin.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Potential
The biological activity of (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one has been predicted through structure-activity relationship (SAR) studies. Compounds with similar structural motifs have been associated with various pharmacological effects, including:
- Antitumor Activity : The compound's unique structure may allow it to interact with cancer cell pathways, potentially inhibiting tumor growth.
- Antimicrobial Properties : Its structural features suggest possible efficacy against bacterial and fungal infections.
- Neuroprotective Effects : The piperidinyl moiety may contribute to neuroprotective properties, making it a candidate for treating neurodegenerative diseases .
Case Study 1: Antitumor Activity
In a study examining the antitumor effects of similar benzofuran derivatives, researchers found that compounds exhibiting structural similarities to (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one demonstrated significant cytotoxicity against various cancer cell lines. The study highlighted the importance of the bromine substituent in enhancing biological activity .
Case Study 2: Neuroprotective Properties
Another investigation focused on neuroprotective agents derived from benzofuran structures. The results indicated that compounds similar to (2Z)-2-(...) exhibited protective effects against oxidative stress-induced neuronal damage in vitro. These findings suggest potential therapeutic applications in neurodegenerative diseases such as Alzheimer's .
Mechanism of Action
The mechanism of action of (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The brominated benzodioxin and piperidinyl moieties may play a role in binding to specific sites, while the hydroxybenzofuran could participate in hydrogen bonding or other interactions. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one
- Substituent: Butyl(methyl)aminomethyl group instead of 3,5-dimethylpiperidinylmethyl.
- Molecular weight : ~504.3 g/mol (estimated) .
BPOH-TPA (5-(2-Triphenylamine)-2-hydroxybenzophenone)
- Core structure: Benzophenone instead of benzofuran-3-one.
- Substituent : Triphenylamine group.
- Molecular weight : 441.17 g/mol .
- Synthesis : Suzuki coupling (29% yield) .
- Properties : Higher TPSA (75–80 Ų) due to additional aromatic rings and hydroxy group.
6-Chloro-7-methyl-3-[2-(5-bromo-2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine
- Core structure : Benzodithiazine with sulfone and hydrazine groups.
- Substituent : Bromo-hydroxybenzylidene.
- Molecular weight : 474.78 g/mol (calculated from C₁₆H₁₃BrClN₃O₃S₂) .
- IR/NMR : Distinctive SO₂ (1160 cm⁻¹) and C=N (1610 cm⁻¹) peaks .
Table 1: Comparative Data for Target Compound and Analogues
Key Observations :
Lipophilicity : The target compound’s XLogP3 (3.4) is intermediate, reflecting balanced hydrophobic (bromo, benzodioxin) and polar (hydroxy, piperidinyl) groups. BPOH-TPA’s higher XLogP3 (~4.0) arises from its triphenylamine substituent .
Hydrogen bonding : The benzodithiazine derivative has more acceptors (6) due to sulfone and hydrazine groups .
Synthetic yields : Suzuki coupling for BPOH-TPA yielded 29% , while the benzodithiazine compound was synthesized in 92% yield via condensation .
Research Implications
- Structural flexibility : The piperidinylmethyl group in the target compound may enhance binding to biological targets (e.g., enzymes or receptors) compared to linear alkyl amines .
- Electronic effects: The benzofuran-3-one core’s conjugated system likely increases stability relative to benzophenone derivatives .
Biological Activity
The compound (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic molecule with potential pharmacological applications. Its unique structural features suggest diverse biological activities, particularly in the fields of oncology and neuropharmacology.
Structural Overview
This compound incorporates several significant structural motifs:
- Benzofuran Core : Known for its various biological properties.
- Benzodioxin Moiety : Often associated with anti-cancer activity.
- Piperidine Side Chain : Implicated in enhancing binding affinity to biological targets.
Predicted Biological Activities
In silico studies using tools like PASS (Prediction of Activity Spectra for Substances) suggest that this compound may exhibit several biological activities based on its structural characteristics. Similar compounds have been linked to various pharmacological effects, including:
- Monoamine Oxidase Inhibition : Related benzofuran derivatives have shown potential as inhibitors of monoamine oxidase (MAO), which is significant for treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease .
- Anticancer Activity : Compounds with similar structures have demonstrated efficacy against various cancer cell lines, including hepatocellular carcinoma and cervical cancer .
1. Monoamine Oxidase Inhibition
A study focused on 3-coumaranone derivatives highlighted their reversible inhibition of MAO-A and MAO-B. This suggests that compounds structurally related to benzofuran may also act as effective MAO inhibitors. The most potent derivatives displayed half maximal inhibitory concentrations (IC50) below 0.1 µM, indicating strong potential for therapeutic applications in mood disorders .
2. Anticancer Activity
Research into benzofuran derivatives has revealed significant anticancer properties. For example, a compound structurally similar to the one exhibited IC50 values ranging from 11 to 17 µM against various cancer cell lines, including HePG2 (hepatocellular carcinoma) and PC3 (prostate cancer). The mechanism involved dual inhibition of PI3K and VEGFR pathways, critical in cancer progression .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HePG2 | 11 | PI3K Inhibition |
| Compound B | PC3 | 17 | VEGFR Inhibition |
| Compound C | MCF7 | 12.61 | Dual Inhibition |
3. Structure-Activity Relationship (SAR)
The SAR studies conducted on benzofuran derivatives indicate that modifications at specific positions can enhance biological activity. For instance, the introduction of halogens or alkyl groups at the C6 position significantly improved MAO inhibition . This emphasizes the importance of structural optimization in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
